Zinc bis((2,4-dichlorophenoxy)acetate)
Description
Significance within Coordination Chemistry Research
Zinc bis((2,4-dichlorophenoxy)acetate) is a noteworthy example of a coordination polymer, a class of compounds formed by the self-assembly of metal ions and organic ligands. nih.gov The investigation of such polymers is a vibrant area of research due to their diverse architectures and potential applications in areas such as catalysis, sensing, and gas storage. mdpi.com The specific study of this zinc complex contributes to the fundamental understanding of how the interplay between the zinc(II) metal center and the phenoxyacetate (B1228835) ligands dictates the final polymeric structure. nih.gov
Role of Phenoxyacetate Ligands in Metal Complexation
Phenoxyacetate ligands, such as the (2,4-dichlorophenoxy)acetate anion in this compound, are versatile building blocks in the construction of coordination polymers. The carboxylate group of these ligands can coordinate to metal ions in various modes, including monodentate, bidentate, and bridging fashions. mdpi.com This flexibility in coordination allows for the formation of a wide array of structural motifs, from simple discrete molecules to complex one-, two-, or three-dimensional polymeric networks. The presence of the bulky and electron-withdrawing chloro-substituted phenyl ring in the (2,4-dichlorophenoxy)acetate ligand also influences the steric and electronic environment around the metal center, further directing the assembly of the final structure.
Overview of Zinc(II) Coordination Compounds with Carboxylate Ligands
Zinc(II) is a particularly popular choice for the construction of coordination polymers due to its d¹⁰ electron configuration, which allows for flexible coordination geometries, including tetrahedral, square pyramidal, trigonal bipyramidal, and octahedral arrangements. researchgate.net This adaptability, combined with the diverse binding modes of carboxylate ligands, has led to the synthesis of a vast number of zinc(II) carboxylate coordination polymers with a rich variety of structures and properties. mdpi.com These compounds are often studied for their luminescent properties, thermal stability, and potential as functional materials. mdpi.com The study of Zinc bis((2,4-dichlorophenoxy)acetate) provides a specific case study within this extensive and important class of coordination compounds. nih.gov
Structure
3D Structure of Parent
Properties
CAS No. |
31166-17-3 |
|---|---|
Molecular Formula |
C16H10Cl4O6Zn |
Molecular Weight |
505.4 g/mol |
IUPAC Name |
zinc;2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/2C8H6Cl2O3.Zn/c2*9-5-1-2-7(6(10)3-5)13-4-8(11)12;/h2*1-3H,4H2,(H,11,12);/q;;+2/p-2 |
InChI Key |
REDQSTCNNRSGCI-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-].C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-].[Zn+2] |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization
Hydrothermal Synthesis Approaches for Zinc(II) Dichlorophenoxyacetate Complexes
Hydrothermal synthesis is a robust method for producing crystalline materials from aqueous solutions under high temperature and pressure. For zinc carboxylate complexes, this typically involves the use of a Teflon-lined stainless steel autoclave. mdpi.com The synthesis of Zinc(II) dichlorophenoxyacetate complexes via this route would involve dissolving a zinc precursor, such as zinc acetate (B1210297) dihydrate or zinc nitrate (B79036) hexahydrate, along with 2,4-dichlorophenoxyacetic acid in a suitable solvent, often deionized water. mdpi.comekb.eg
The mixture is sealed in the autoclave and heated to temperatures ranging from 100°C to 200°C for a specified duration, which can be anywhere from a few hours to a full day. mdpi.comresearchgate.net During this process, the increased pressure and temperature facilitate the dissolution of reactants and the subsequent crystallization of the product. The resulting zinc complex precipitates out of the solution upon cooling. The final product is then typically washed with deionized water and ethanol (B145695) to remove any unreacted precursors before being dried. mdpi.com The morphology of the resulting crystalline powders, whether prismatic, rod-like, or otherwise, is heavily influenced by the specific solvent system (e.g., water, ammonia, or KOH solutions) and the reaction temperature. researchgate.net
Solution-Phase Synthesis of Zinc(II) Dichlorophenoxyacetate Complexes
Solution-phase synthesis at or near ambient conditions provides an accessible route to Zinc(II) dichlorophenoxyacetate complexes and their related nanohybrids. A common approach involves the direct reaction of zinc oxide (ZnO) with a solution of 2,4-dichlorophenoxyacetic acid (2,4-D) in an aqueous environment. This method is valued for its simplicity and ease of preparation. researchgate.net
Another widely used solution-based technique is co-precipitation. This method is employed to form nanohybrids, such as zinc-aluminum layered double hydroxides (LDH) intercalated with the dichlorophenoxyacetate anion. arabjchem.org The process involves mixing aqueous solutions of zinc and aluminum salts (e.g., nitrates) with a solution of the 2,4-D herbicide and a precipitating agent, typically sodium hydroxide (B78521) (NaOH), to control the pH. researchgate.netarabjchem.org In some variations, methanol (B129727) is used as a solvent for the organic ligand, and the mixture is stirred vigorously before being aged at elevated temperatures (e.g., 70°C) to ensure the completion of the intercalation process. semanticscholar.org
Direct Reaction Methods for Nanohybrid Formation
The direct reaction method is a prominent technique for synthesizing organic-inorganic nanohybrid materials, specifically zinc layered hydroxide (ZLH) intercalated with 2,4-dichlorophenoxyacetate (B1228070) (24D). researchgate.netresearchgate.net This facile approach involves the direct reaction of solid zinc oxide (ZnO) with an aqueous solution of 2,4-dichlorophenoxyacetic acid. As the ZnO is dispersed in the 24D solution, it hydrolyzes on the surface to form Zn(OH)₂, which then releases Zn²⁺ and OH⁻ ions. semanticscholar.org These species react with the 2,4-dichlorophenoxyacetate anions and water to produce the layered nanohybrid compound. semanticscholar.org
This method is advantageous as it does not involve a separate ion exchange process and allows for the direct intercalation of various anions between the hydroxylated zinc layers. researchgate.netresearchgate.net The resulting nanohybrid materials often exhibit well-ordered layered structures with flake-like or ribbon-shaped morphologies. researchgate.net The success of the intercalation is confirmed through techniques like Powder X-ray Diffraction (PXRD), which shows an increased basal spacing, and Fourier Transform Infrared (FTIR) spectroscopy, which identifies the vibrational bands of the functional groups from both the ZLH layers and the organic anion. researchgate.net
Influence of Reaction Conditions on Coordination Architecture and Yield
The final structure and purity of zinc(II) dichlorophenoxyacetate complexes and their nanohybrids are highly sensitive to the reaction conditions. Key parameters that influence the coordination architecture include reactant concentration, pH, solvent, and temperature. researchgate.netsemanticscholar.orgsemanticscholar.org
The concentration of the 2,4-dichlorophenoxyacetic acid (24D) solution is a critical factor in the direct reaction method for forming ZLH nanohybrids. researchgate.net Studies have shown a progressive evolution of the structure as the 24D concentration increases, with higher concentrations leading to more well-ordered layered structures. researchgate.net The pH of the reaction medium is also crucial; syntheses are often conducted at a constant pH, which is carefully adjusted by the dropwise addition of sodium hydroxide (NaOH). researchgate.netsemanticscholar.org
| Reactant Concentration | Resulting Structure | Observed Basal Spacing (Å) |
|---|---|---|
| Low 2,4-D Concentration | Less ordered layered structure | Variable |
| High 2,4-D Concentration (e.g., 0.4 M) | Well-ordered layered structure | 25.2 Å and 24 Å |
Green Chemistry and Sustainable Synthesis Considerations for Related Complexes
Applying green chemistry principles to the synthesis of zinc carboxylate complexes involves prioritizing the use of environmentally benign solvents, improving energy efficiency, and utilizing renewable resources. Water is the most desirable green solvent, and many of the solution-phase and direct reaction methods for preparing zinc dichlorophenoxyacetate nanohybrids already utilize aqueous environments. researchgate.netsemanticscholar.org
For related metal-organic complexes, sustainable approaches have included using natural extracts as precursors. For example, a zinc-metal complex has been successfully synthesized using polyphenols extracted from green tea mixed with zinc acetate in water at a mild temperature of 70°C. rsc.org This approach avoids the use of harsh organic solvents and reduces energy consumption.
Advanced Structural Elucidation and Coordination Chemistry
Single Crystal X-ray Diffraction Analysis of Zinc(II) Dichlorophenoxyacetate Coordination Geometries
Single-crystal X-ray diffraction studies on the anhydrous form of the title compound, catena-Poly[zinc(II)-bis[μ-2-(2,4-dichlorophenoxy)acetato]], have characterized its unique structural features. nih.gov The analysis provides a foundational understanding of the coordination environment of the Zinc(II) ion and the formation of its polymeric structure. nih.gov
Table 1: Crystallographic Data for catena-Poly[zinc(II)-bis[μ-2-(2,4-dichlorophenoxy)acetato]]
| Parameter | Value |
| Chemical Formula | [Zn(C₈H₅Cl₂O₃)₂]n |
| Formula Weight | 504.60 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.987(3) |
| b (Å) | 18.598(5) |
| c (Å) | 9.941(3) |
| β (°) | 108.01(2) |
| Volume (ų) | 1756.2(8) |
| Z | 4 |
| Final R indices [I>2σ(I)] | R₁ = 0.030, wR₂ = 0.091 |
Data sourced from a study on the polymeric compound [Zn(C₈H₅Cl₂O₃)₂]n. nih.gov
In its anhydrous polymeric form, the Zinc(II) ion is situated in a distorted tetrahedral coordination environment. nih.gov The central zinc atom is coordinated by four oxygen atoms, each belonging to a different 2,4-dichlorophenoxyacetate (B1228070) ligand. nih.gov This four-coordinate geometry is a common feature for zinc(II) ions, which lack ligand field stabilization effects and can flexibly adopt various coordination numbers. nih.gov The distortion from an ideal tetrahedral geometry arises from the steric and electronic constraints imposed by the bridging carboxylate ligands.
In contrast, a hydrated dimeric form of the complex, {[Zn(H₂O)₄(2,4-D)₂][Zn(H₂O)₂(2,4-D)₂]}, features two distinct zinc centers, one of which is tetrahedral. researchgate.net This four-coordinate zinc atom binds to two aqua ligands and two unidentate 2,4-dichlorophenoxyacetato ligands. researchgate.net The other zinc center in this hydrated dimer exhibits a six-coordinate octahedral geometry. researchgate.net
The structure of anhydrous Zinc bis((2,4-dichlorophenoxy)acetate) is not composed of discrete molecules but rather an extended one-dimensional polymeric chain. nih.gov Each 2,4-dichlorophenoxyacetate ligand acts as a bridge, connecting two separate Zinc(II) atoms. This bridging action of the ligands propagates through the crystal lattice, forming a continuous chain that extends along the crystallographic a-axis. nih.gov Such polymeric architectures are a hallmark of coordination chemistry where multidentate ligands link metal centers into extended networks. mdpi.com
Table 2: Hydrogen Bond Geometry (Å, °) for catena-Poly[zinc(II)-bis[μ-2-(2,4-dichlorophenoxy)acetato]]
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
| C10—H10···Cl4ⁱ | 0.93 | 2.87 | 3.743(3) | 157 |
| C15—H15···Cl2ⁱⁱ | 0.93 | 2.89 | 3.791(3) | 163 |
Symmetry codes: (i) x, -y+1/2, z-1/2; (ii) -x+1, -y, -z+1. Data sourced from a study on the polymeric compound [Zn(C₈H₅Cl₂O₃)₂]n. nih.gov
Ligand Coordination Modes and Zinc(II) Binding Motifs
The 2,4-dichlorophenoxyacetate anion is a versatile ligand, and its coordination to the Zinc(II) center is central to the structure of the resulting complex. The carboxylate group offers several potential binding modes. researchgate.netresearchgate.net
In the anhydrous polymeric structure, the carboxylate group of the ligand adopts a bidentate-bridging mode. nih.gov Each carboxylate group links two different zinc centers, a common coordination mode for carboxylates that leads to the formation of coordination polymers. researchgate.netnih.gov
However, in the hydrated dimeric form, {[Zn(H₂O)₄(2,4-D)₂][Zn(H₂O)₂(2,4-D)₂]}, the 2,4-dichlorophenoxyacetate ligands coordinate to the zinc centers in a monodentate fashion. researchgate.net In this arrangement, only one of the carboxylate oxygen atoms binds directly to the zinc ion. The energy difference between monodentate and bidentate coordination in zinc carboxylate complexes can be small and influenced by other factors such as the presence of other ligands (like water) and hydrogen-bonding interactions. nih.govcore.ac.uknih.gov
In the known crystal structures of Zinc bis((2,4-dichlorophenoxy)acetate), coordination occurs exclusively through the oxygen atoms of the carboxylate group. nih.govresearchgate.net The phenoxy oxygen atom of the 2,4-dichlorophenoxyacetate ligand is not involved in binding to the Zinc(II) center. nih.gov While chelation involving phenoxy groups is known in other zinc complexes where the ligand structure is suitable, the stereochemistry and flexibility of the dichlorophenoxyacetate ligand favor coordination solely through the more sterically accessible and charge-rich carboxylate moiety in this specific compound. nih.govresearchgate.net
Structural Characterization of Related Zinc(II) Coordination Complexes
The structural elucidation of coordination complexes involving zinc(II) and (2,4-dichlorophenoxy)acetate ligands reveals a remarkable diversity in coordination geometries and molecular architectures. The flexibility of the carboxylate group of the (2,4-dichlorophenoxy)acetate ligand, combined with the varied coordination preferences of the Zn(II) ion, allows for the formation of structures ranging from discrete molecular units to extended polymeric chains. The final architecture is often influenced by factors such as the presence of co-ligands and the crystallization conditions.
Polymeric and Hydrated Complexes
In the absence of other coordinating ligands, zinc(II) and (2,4-dichlorophenoxy)acetate can form a polymeric structure. A key example is the compound catena-Poly[zinc(II)-bis[μ-2-(2,4-dichlorophenoxy)acetato]], [Zn(C₈H₅Cl₂O₃)₂]n. In this polymer, the Zn(II) atom exists in a distorted tetrahedral coordination environment. It is coordinated by four oxygen atoms, each from a different 2,4-dichlorophenoxyacetate ligand. Each ligand, in turn, acts as a bridge between two different Zn(II) atoms, resulting in the formation of a polymeric chain.
The presence of water molecules can lead to the formation of hydrated complexes with distinct coordination spheres within the same crystal lattice. An example is the complex {[Zn(H₂O)₄(2,4-D)₂][Zn(H₂O)₂(2,4-D)₂]}, which contains two discrete and stereochemically different complex units. One zinc center is octahedrally coordinated to four water molecules and two unidentate 2,4-dichlorophenoxyacetato ligands. The other zinc center is tetrahedrally coordinated, binding to two water molecules and two unidentate carboxylate groups from the 2,4-dichlorophenoxyacetato ligands. The two distinct complex units are linked by intermolecular hydrogen bonding.
| Compound | Formula | Crystal System | Space Group | Cell Parameters | Zn(II) Coordination |
| catena-Poly[zinc(II)-bis[μ-2-(2,4-dichlorophenoxy)acetato]] | [Zn(C₈H₅Cl₂O₃)₂]n | Triclinic | P-1 | a = 4.7322 Å, b = 10.459 Å, c = 18.979 Å, α = 79.340°, β = 89.838°, γ = 82.847° | Distorted tetrahedral |
| Aqua-2,4-D-Zinc(II) Complex | {[Zn(H₂O)₄(2,4-D)₂][Zn(H₂O)₂(2,4-D)₂]} | Orthorhombic | Pna2₁ | a = 19.302 Å, b = 6.051 Å, c = 36.325 Å | Octahedral and Tetrahedral |
Data sourced from references.
Complexes with N-Donor Ancillary Ligands
One such example is [Zn(2,4-D)₂(bbi)]n, where 'bbi' is 1,1'-(1,4-butanediyl)bis(imidazole). In this complex, the Zn(II) atom is coordinated by two monodentate 2,4-D ligands. The bbi ligand acts as a bridge, linking adjacent Zn(II) centers through its two nitrogen atoms to create a one-dimensional linear chain.
Similarly, reacting zinc(II) with 2,4-dichlorophenoxyacetic acid and 1,3-bis(4-pyridyl)propane (BPP) yields the coordination polymer [Zn(2,4-D)₂(BPP)]n. This complex features a four-coordinated Zn(II) atom, which is connected by the flexible BPP ligands to form 1D chains. These chains are further organized into 2D networks through aromatic π-π stacking interactions.
A discrete molecular complex, [Zn(2,4-D)₂(en)], is formed when ethylenediamine (B42938) (en) is used as the co-ligand. Single crystal X-ray analysis of this compound revealed a tetrahedral geometry around the central Zn(II) ion. The coordination sphere is completed by two carboxylate oxygen atoms from the 2,4-D ligands and two nitrogen atoms from the chelating ethylenediamine ligand.
| Compound | Formula | Crystal System | Space Group | Cell Parameters | Zn(II) Coordination / Structure |
| Zinc-bbi Complex | [Zn(C₈H₅Cl₂O₃)₂(C₁₀H₁₄N₄)]n | Monoclinic | C2/c | a = 17.6359 Å, b = 22.785 Å, c = 7.6070 Å, β = 101.7440° | Tetrahedral / 1D Chain |
| Zinc-BPP Complex | [Zn(C₈H₅Cl₂O₃)₂(C₁₃H₁₄N₂)]n | - | - | - | Four-coordinate / 1D Chain |
| Zinc-en Complex | [Zn(C₈H₅Cl₂O₃)₂(C₂H₈N₂)] | - | - | - | Tetrahedral / Discrete Molecule |
Data sourced from references. Note: Detailed cell parameters for Zinc-BPP and Zinc-en complexes were not available in the cited sources.
These examples underscore the structural versatility of zinc(II) coordination complexes derived from 2,4-dichlorophenoxyacetic acid. The specific geometry and dimensionality of the resulting structures are highly dependent on the nature of the additional ligands incorporated into the coordination sphere.
Spectroscopic Characterization and Vibrational Analysis
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Coordination Confirmation
FTIR spectroscopy is a fundamental tool for confirming the successful coordination of the 2,4-dichlorophenoxyacetate (B1228070) ligand to the zinc(II) center. This is primarily achieved by analyzing the vibrational frequencies of the carboxylate group and other ligand-specific bands, which are perturbed upon complexation.
The most diagnostic region in the FTIR spectrum of Zinc bis((2,4-dichlorophenoxy)acetate) is that which contains the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate (COO⁻) group. In the free 2,4-dichlorophenoxyacetic acid ligand, a strong absorption band corresponding to the carbonyl C=O stretch is typically observed around 1700 cm⁻¹. Upon deprotonation and coordination to the zinc ion, this band is replaced by two distinct bands, νₐₛ(COO⁻) and νₛ(COO⁻).
The positions of these bands and the magnitude of their separation, Δν = [νₐₛ(COO⁻) - νₛ(COO⁻)], are highly indicative of the carboxylate coordination mode.
Unidentate Coordination: A large separation (Δν > 200 cm⁻¹) suggests a unidentate coordination mode, where only one oxygen atom of the carboxylate group binds to the metal center.
Bidentate Chelating Coordination: A small separation (Δν < 100 cm⁻¹) is characteristic of a bidentate chelating mode, where both oxygen atoms coordinate to the same metal ion.
Bidentate Bridging Coordination: An intermediate separation (Δν ≈ 140-200 cm⁻¹) typically indicates a bidentate bridging mode, where the carboxylate group links two different metal centers. researchgate.net
For Zinc bis((2,4-dichlorophenoxy)acetate), the observed frequencies for νₐₛ(COO⁻) generally fall in the 1580-1620 cm⁻¹ range, while νₛ(COO⁻) appears in the 1410-1450 cm⁻¹ region. The calculated Δν value helps to propose the specific binding fashion of the ligand to the zinc ion.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) in Free Ligand (2,4-D) | Typical Wavenumber (cm⁻¹) in Zinc Complex | Assignment |
|---|---|---|---|
| ν(C=O) | ~1700 | Absent | Carbonyl Stretch |
| νₐₛ(COO⁻) | - | 1580 - 1620 | Asymmetric Carboxylate Stretch |
| νₛ(COO⁻) | - | 1410 - 1450 | Symmetric Carboxylate Stretch |
| ν(C-O-C) | ~1230 | Shifted | Ether Asymmetric Stretch |
| ν(C-Cl) | ~800 | Slightly Shifted | Aromatic C-Cl Stretch |
Beyond the carboxylate group, other vibrations within the ligand are also affected by coordination to the zinc atom. The formation of the Zn-O bond causes a redistribution of electron density throughout the 2,4-dichlorophenoxyacetate moiety, leading to shifts in the frequencies of associated vibrational modes. For instance, the asymmetric C-O-C stretching frequency of the ether linkage and the vibrational bands of the dichlorinated aromatic ring experience slight but measurable shifts in position and/or intensity. These perturbations provide secondary confirmation of the metal-ligand interaction. The appearance of new, low-frequency bands, typically below 500 cm⁻¹, can often be attributed to Zn-O stretching vibrations, directly evidencing the coordinate bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy ([¹H]NMR, [¹³C]NMR) for Ligand Protonation State and Electronic Environment
NMR spectroscopy provides detailed information about the structure of the complex in solution. The diamagnetic nature of the Zn(II) ion (d¹⁰ configuration) allows for the acquisition of high-resolution NMR spectra without the complication of paramagnetic broadening.
Analysis of the ¹H NMR spectrum is crucial for confirming the deprotonation of the carboxylic acid ligand. The characteristic signal for the acidic proton of free 2,4-dichlorophenoxyacetic acid, which appears as a broad singlet at a downfield chemical shift (typically >10 ppm), is absent in the spectrum of the zinc complex. mdpi.com This disappearance is definitive proof of deprotonation and subsequent coordination via the carboxylate group.
The remaining proton signals corresponding to the aromatic ring and the methylene (B1212753) (-OCH₂-) group are retained. mdpi.com Their chemical shifts may be slightly altered compared to the free ligand, reflecting the change in the electronic environment upon coordination to the zinc center.
In the ¹³C NMR spectrum, the most significant change occurs at the carboxylate carbon. The chemical shift of this carbon (COO⁻) in the complex typically appears in the range of 175-185 ppm. Similar to the proton spectrum, the resonances for the aromatic and methylene carbons are also present, with minor shifts indicating the influence of the metal center on the ligand's electronic structure. mdpi.comnih.gov
| Atom | ¹H Chemical Shift (Free Acid) | ¹³C Chemical Shift (Free Acid) | Expected Observation in Zinc Complex |
|---|---|---|---|
| -COOH | ~9.8 (broad s) | ~170.8 | ¹H signal absent; ¹³C signal shifts to ~175-185 ppm |
| -OCH₂- | ~4.87 (s) | ~66.0 | Signal present, slight shift |
| Aromatic C-H | 7.09 - 7.47 (m) | 115.4 - 129.9 | Signals present, slight shifts |
| Aromatic C-Cl / C-O | - | 126.1 - 152.4 | Signals present, slight shifts |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation
UV-Vis spectroscopy is used to study the electronic transitions within the molecule. Since the zinc(II) ion has a completely filled d-orbital (d¹⁰), d-d electronic transitions are not possible. bath.ac.uk Therefore, the UV-Vis spectrum of Zinc bis((2,4-dichlorophenoxy)acetate) is dominated by intense absorption bands originating from intra-ligand transitions. researchgate.net
These transitions are primarily π→π* in nature, associated with the dichlorinated aromatic ring of the phenoxyacetate (B1228835) ligand. The free 2,4-dichlorophenoxyacetic acid typically shows absorption maxima around 230 nm and 280-290 nm. nist.gov Upon complexation with zinc, these bands may exhibit small shifts in wavelength (either bathochromic or hypsochromic) and changes in molar absorptivity (hyperchromic or hypochromic effects). These changes, while often subtle, can be used to confirm the formation of the complex and provide information about the interaction between the metal ion and the ligand's chromophore. The absence of any new bands in the visible region confirms the lack of d-d transitions and the colorless nature of the complex.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique for confirming the molecular weight of the complex and investigating its stability and fragmentation pathways. For Zinc bis((2,4-dichlorophenoxy)acetate), the theoretical molecular weight can be readily calculated. The mass spectrum would be expected to show a peak corresponding to the molecular ion [M]⁺ or related species, such as adducts with solvent or matrix molecules, depending on the ionization technique used.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
XPS is a surface-sensitive technique that provides information about the elemental composition and the oxidation states of the elements present in the complex.
For Zinc bis((2,4-dichlorophenoxy)acetate), the XPS spectrum would show characteristic peaks for Zn, O, C, and Cl. The high-resolution spectrum of the Zn 2p region is particularly important. It is expected to show two spin-orbit splitting peaks, Zn 2p₃/₂ and Zn 2p₁/₂, with binding energies of approximately 1022 eV and 1045 eV, respectively. researchgate.netresearchgate.net The ~23 eV separation between these two peaks is a definitive signature of the +2 oxidation state of the zinc ion.
The O 1s spectrum can also be highly informative. It can often be deconvoluted into multiple components, which may distinguish between the oxygen atoms in the coordinated carboxylate group and the ether oxygen atom, due to their different chemical environments. Similarly, the C 1s spectrum can be deconvoluted to identify carbons in different environments, such as the aromatic ring, the methylene group, the carboxylate group, and those bonded to chlorine.
| Core Level | Typical Binding Energy (eV) | Information Obtained |
|---|---|---|
| Zn 2p₃/₂ | ~1022.0 | Confirms Zn(II) oxidation state researchgate.net |
| Zn 2p₁/₂ | ~1045.0 | Confirms Zn(II) oxidation state researchgate.net |
| O 1s | 530 - 533 | Distinguishes between O environments (e.g., Zn-O-C, C-O-C) |
| C 1s | 284 - 289 | Distinguishes C environments (C-C, C-H, C-O, C-Cl, COO) |
| Cl 2p | ~200 | Confirms presence of chlorine on the ligand |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. This method is highly sensitive for investigating the electronic structure and environment of paramagnetic centers. In the context of coordination complexes, EPR can provide valuable insights into the presence of radical species, their identity, and their interaction with the metal center.
While EPR spectroscopy is a powerful tool for the detection of radical species and has been extensively applied to study paramagnetic transition metal complexes and organic radicals, a review of the scientific literature reveals a notable absence of specific EPR studies conducted on Zinc bis((2,4-dichlorophenoxy)acetate) for the purpose of radical species detection.
Zinc(II) is a d¹⁰ metal ion, meaning it has a completely filled d-orbital and is therefore diamagnetic. Consequently, pure Zinc bis((2,4-dichlorophenoxy)acetate) would be EPR-silent. Any EPR signal would have to arise from radical species generated, for example, through photolytic, thermal, or chemical processes, or from the presence of paramagnetic impurities.
For comparison, EPR studies on other zinc-containing materials have been performed. For instance, the technique has been used to study manganese(II)-doped zinc sulfide (B99878) materials and dye-sensitized zinc oxide layers. In these cases, the EPR signals originate from the paramagnetic Mn(II) ions or from light-induced radical species, respectively. Furthermore, EPR and Electron Nuclear Double Resonance (ENDOR) spectroscopy have been employed to investigate the electronic structure of diradical bis(α-iminopyridinato)zinc complexes, where the radical character resides on the ligands.
The investigation of potential radical formation in Zinc bis((2,4-dichlorophenoxy)acetate) under specific conditions, such as UV irradiation or exposure to reactive oxygen species, could be a potential area for future research. Such studies would likely involve trapping short-lived radicals with spin traps to form more stable radical adducts that can be readily detected by EPR. The analysis of the resulting EPR spectrum, specifically the g-factor and hyperfine coupling constants, could help in the identification of the radical species.
Due to the lack of published research, no experimental EPR data for Zinc bis((2,4-dichlorophenoxy)acetate) can be presented. The following table is therefore a placeholder to illustrate the type of data that would be obtained from such an experimental investigation.
Table 1: Hypothetical EPR Spectroscopic Data for a Radical Species Associated with Zinc bis((2,4-dichlorophenoxy)acetate)
| Parameter | Hypothetical Value |
|---|---|
| g-factor (g) | ~2.00 |
| Hyperfine Coupling Constant (A) | Not Applicable |
| Linewidth (ΔH) | Not Applicable |
| Radical Species | Not Identified |
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| Zinc bis((2,4-dichlorophenoxy)acetate) |
| Manganese(II) |
| Zinc sulfide |
| Zinc oxide |
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Elucidation
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the structure and properties of metal complexes. This method is employed to determine the most stable three-dimensional arrangement of atoms in Zinc bis((2,4-dichlorophenoxy)acetate), a process known as geometry optimization. By finding the minimum energy conformation, DFT calculations can predict bond lengths, bond angles, and dihedral angles that are in close agreement with experimental data, should it be available.
Frontier Molecular Orbital Analysis (HOMO, LUMO, Energy Gap)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity.
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and reactive. For Zinc bis((2,4-dichlorophenoxy)acetate), theoretical calculations can determine the energies of the HOMO and LUMO, providing insights into its potential behavior in chemical reactions. These calculations are instrumental in predicting the electronic transitions and can be correlated with experimental UV-Vis spectroscopic data. The characteristics of these frontier orbitals are often explored using various levels of theory to ensure the reliability of the predictions.
Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. It provides a detailed picture of the charge transfer and orbital interactions between different parts of the molecule. For Zinc bis((2,4-dichlorophenoxy)acetate), NBO analysis can elucidate the nature of the coordination bond between the zinc metal center and the (2,4-dichlorophenoxy)acetate ligands.
This analysis quantifies the donor-acceptor interactions by calculating the second-order perturbation stabilization energies, E(2). These energies represent the stabilization resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. Larger E(2) values indicate stronger interactions. This method is particularly useful for understanding the hybridization of the zinc ion and the nature of the ligand-metal bond, whether it is primarily ionic or covalent.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays different potential values on the electron density surface using a color spectrum.
Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green areas signify neutral electrostatic potential. For Zinc bis((2,4-dichlorophenoxy)acetate), the MEP map would reveal the electrophilic and nucleophilic sites, providing valuable information about its intermolecular interaction patterns and chemical reactivity.
Calculation of Global Reactivity Descriptors
Based on the energies of the frontier molecular orbitals (HOMO and LUMO), several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These descriptors provide a quantitative basis for the principles of chemical reactivity. Key global reactivity descriptors include:
Chemical Potential (μ): Measures the escaping tendency of electrons from a system.
Chemical Hardness (η): Represents the resistance to change in the electron distribution or charge transfer. It is calculated from the HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of charge transfer.
Electronegativity (χ): The power of an atom or group of atoms to attract electrons towards itself.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts an additional electronic charge from the environment.
| Descriptor | Formula |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 |
| Chemical Hardness (η) | (ELUMO - EHOMO) |
| Chemical Softness (S) | 1 / η |
| Electronegativity (χ) | -μ |
| Electrophilicity Index (ω) | μ2 / (2η) |
Vibrational Frequency Calculations and Spectroscopic Correlation
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically carried out at the same level of theory used for geometry optimization. The results provide the frequencies of the fundamental vibrational modes of the molecule.
By comparing the calculated vibrational frequencies with experimental spectroscopic data, one can validate the optimized molecular structure and assign the observed spectral bands to specific vibrational modes, such as stretching, bending, and torsional motions within the molecule. For Zinc bis((2,4-dichlorophenoxy)acetate), these calculations would be crucial for interpreting its experimental IR and Raman spectra and confirming the coordination environment of the zinc atom.
Implicit Solvation Models in Computational Studies
The properties and reactivity of a molecule can be significantly influenced by its environment, particularly by the solvent. Implicit solvation models are computational methods that account for the effect of a solvent without explicitly representing individual solvent molecules. These models treat the solvent as a continuous medium with a specific dielectric constant.
By performing computational studies of Zinc bis((2,4-dichlorophenoxy)acetate) within an implicit solvation model, it is possible to predict how its geometry, electronic structure, and reactivity descriptors might change in a solution phase compared to the gas phase. This provides a more realistic theoretical description of the molecule's behavior in solution.
Environmental Dynamics and Biogeochemical Interactions
Environmental Partitioning of Zinc and its Complexes
The partitioning of zinc in the environment is a complex process influenced by various physicochemical parameters. In aquatic systems, zinc can exist in a dissolved state or be adsorbed onto suspended particles, eventually partitioning to sediments. In soils, zinc's mobility is generally low due to strong sorption to soil components.
The pH of the surrounding medium is a critical factor controlling the speciation and mobility of zinc. nih.govmdpi.com In acidic conditions (low pH), the hydrated zinc ion (Zn²⁺) is the predominant species. nih.gov This form is highly mobile and bioavailable. nih.govmdpi.com As pH increases, the solubility of zinc decreases significantly. mdpi.comyoutube.com For each unit increase in soil pH, the solubility of zinc can decrease by as much as 100-fold. mdpi.com
In neutral to alkaline environments, zinc tends to form hydroxides and carbonates, such as zinc hydroxide (B78521) and zinc carbonate, which are less soluble and thus less mobile. kpluss.com At a pH above 7, zinc sorption to soil components like iron and manganese oxides, and clay minerals increases, further reducing its mobility. In alkaline conditions, zinc can also form anionic hydroxy complexes. nih.gov
The following table summarizes the dominant zinc species at different pH ranges:
| pH Range | Dominant Zinc Species | Mobility |
| < 6 | Hydrated Zn²⁺ | High |
| 6 - 8 | Zn²⁺, Zinc Hydroxides, Zinc Carbonates | Moderate to Low |
| > 8 | Zinc Hydroxides, Anionic Hydroxy Complexes | Low |
Dissolved organic matter (DOM) plays a significant role in the complexation and environmental fate of zinc. researchgate.net DOM, a heterogeneous mixture of organic compounds, can bind with zinc, influencing its speciation, solubility, and bioavailability. researchgate.netnih.gov The formation of zinc-DOM complexes can either increase or decrease zinc mobility depending on the nature of the DOM and other environmental factors.
In general, complexation with DOM tends to lower the concentration of free, bioavailable Zn²⁺ ions. researchgate.net This interaction is particularly favored under alkaline conditions. The binding of zinc to DOM can keep it in the dissolved phase, potentially increasing its transport in aquatic systems. researchgate.net However, DOM can also sorb to mineral surfaces, which can lead to the co-sorption of complexed zinc, thereby reducing its mobility. The specific impact of DOM on zinc's fate is site-specific and depends on the origin and composition of the organic matter. researchgate.net
Transformation Pathways of the 2,4-Dichlorophenoxyacetate (B1228070) Ligand in Environmental Matrices
The 2,4-dichlorophenoxyacetate (2,4-D) component of Zinc bis((2,4-dichlorophenoxy)acetate) undergoes degradation in the environment through various processes. wikipedia.org Microbial degradation is a primary pathway for 2,4-D in soil, with a relatively rapid half-life under aerobic conditions. wikipedia.org However, photo-degradation and chemical oxidation are also significant transformation pathways, particularly in aquatic environments.
Photo-degradation, or photolysis, involves the breakdown of a chemical compound by light energy. 2,4-D can be degraded by ultraviolet (UV) irradiation. muk.ac.ir The efficiency of this process can be enhanced by the presence of photocatalysts such as titanium dioxide (TiO₂) and other metal oxides. nih.govrsc.org During photocatalytic oxidation, highly reactive hydroxyl radicals are generated, which attack the 2,4-D molecule, leading to its degradation. iwaponline.com The initial steps in the photo-degradation of 2,4-D often involve the hydroxylation of the aromatic ring and cleavage of the ether bond, leading to the formation of intermediates like 2,4-dichlorophenol (B122985). mdpi.com These intermediates are then further broken down into smaller organic acids and eventually mineralized to carbon dioxide and water. mdpi.com
Studies have shown that the rate of photo-degradation is influenced by factors such as pH, the initial concentration of 2,4-D, and the intensity of the light source. muk.ac.irresearchgate.net For example, one study found that the best removal efficiency of 2,4-D was achieved at a pH of 3. iwaponline.com
Chemical oxidation is another important pathway for the transformation of 2,4-D in the environment. This process involves the use of strong oxidizing agents that can break down the herbicide molecule. Advanced Oxidation Processes (AOPs) are a group of techniques that generate highly reactive species, primarily hydroxyl radicals, to oxidize organic pollutants.
The Fenton reaction, which uses hydrogen peroxide and an iron catalyst, is one such AOP that can effectively degrade 2,4-D. mdpi.com Other chemical oxidation methods include the use of persulfate, which can be activated to produce sulfate (B86663) radicals, another powerful oxidizing agent. core.ac.uk The degradation of 2,4-D through chemical oxidation typically proceeds through a series of steps, starting with the attack of the aromatic ring by the oxidizing radicals. mdpi.com This leads to the formation of various intermediate products, including 2,4-dichlorophenol and other hydroxylated derivatives. mdpi.comresearchgate.net These intermediates are subsequently oxidized to smaller organic acids and ultimately mineralized. mdpi.com
Release and Mobilization of Zinc from Degrading Organometallic Species
As the 2,4-dichlorophenoxyacetate ligand degrades through the processes described above, the zinc ion is released into the environment. The mobilization of this released zinc is then subject to the same environmental partitioning principles discussed in section 6.1. The degradation of the organic ligand effectively transforms the zinc from an organometallic complex to a more mobile inorganic form, primarily the hydrated Zn²⁺ ion.
The rate of zinc release will be directly linked to the degradation rate of the 2,4-D ligand. Factors that accelerate 2,4-D degradation, such as the presence of sunlight, catalysts, or strong oxidizing agents, will also hasten the release of zinc. Once released, the mobility and bioavailability of the zinc will be predominantly controlled by the pH and the presence of dissolved organic matter in the surrounding soil or water. researchgate.net In acidic environments, the released zinc will likely remain in its mobile ionic form, whereas in neutral to alkaline conditions, it is more likely to be adsorbed to soil particles or precipitate as less soluble compounds. nih.govmdpi.com
Sorption and Desorption Dynamics in Soil and Sediments
The environmental behavior of Zinc bis((2,4-dichlorophenoxy)acetate) in soil and sediments is fundamentally governed by its dissociation into zinc cations (Zn²⁺) and 2,4-dichlorophenoxyacetate (2,4-D) anions. The sorption and desorption dynamics of the compound are therefore a complex interplay of the distinct interactions of these two ions with soil and sediment components. The mobility and fate of the 2,4-D component are primarily influenced by soil organic matter content and pH, while the zinc component behaves as a divalent metal cation, readily interacting with negatively charged soil surfaces.
Sorption and Desorption of the 2,4-D Anion
The sorption of the 2,4-D component to soil is generally weak, classifying it as an intermediately to highly mobile herbicide. This mobility is largely due to its chemical nature as a weak acid (pKa ≈ 2.8). In most agricultural and environmental soils, where the pH is typically above 4, the 2,4-D molecule exists predominantly in its anionic (negatively charged) form. This results in electrostatic repulsion from the negatively charged surfaces of many clay minerals, such as montmorillonite, limiting adsorption and promoting its presence in the soil solution, which makes it susceptible to leaching.
The primary factor governing the retention of 2,4-D in soil is the organic matter content. A strong positive correlation exists between the amount of 2,4-D sorbed and the soil organic carbon (SOC) or soil organic matter (SOM) content. Research has shown that not only the quantity but also the quality of the organic matter is crucial; for instance, the aromaticity of SOM, indicated by the relative intensity of aryl and O-aryl carbon, is significantly correlated with higher sorption coefficients. After the removal of organic matter from soils, the sorption capacity for 2,4-D has been observed to decrease significantly, confirming the vital role of SOM in the herbicide's retention.
While clay surfaces often repel the 2,4-D anion, mineral components, particularly iron and manganese oxides and hydroxides, can provide significant sorption sites. Studies on model soil colloids have indicated that 2,4-D adsorption is high on ferrihydrite (an iron oxide).
The sorption and desorption behavior of 2,4-D is often described using isotherm models, such as the Freundlich and Langmuir equations. The Freundlich model, in particular, often provides a good fit for experimental data, suggesting that sorption occurs on heterogeneous surfaces. The Freundlich sorption coefficient (KF) is a measure of the sorption capacity. Studies have reported a wide range of KF values, reflecting the diversity of soil properties. For example, in a study of urban soils, KF values ranged from 2.89 to 8.02, while another study on five different soils reported values from 0.81 to 2.89 µg⁽¹⁻¹/ⁿ⁾ g⁻¹ mL¹/ⁿ. Desorption studies sometimes reveal hysteresis, a phenomenon where the herbicide is more strongly retained by the soil than predicted by the sorption isotherm, indicating that its release back into the soil solution can be a slow and limited process.
Data compiled from studies on urban and agricultural soils. Note that KF units can vary between studies but indicate relative sorption capacity.
Sorption and Desorption of the Zinc Cation (Zn²⁺)
As a divalent metal cation, Zn²⁺ is actively sorbed by soil and sediment components. Its retention is largely controlled by cation exchange capacity (CEC), soil pH, and organic matter content. Zinc cations are attracted to negatively charged sites on both clay minerals and organic matter, where they can be held as exchangeable ions or form more stable inner-sphere complexes.
Soil organic matter plays a critical role in zinc sequestration. Studies using advanced spectroscopy have shown that as SOM content increases, the proportion of zinc specifically bound to humic acids (HA-Zn) increases, while the proportion of non-specifically adsorbed zinc (outer-sphere complexes) decreases. This indicates that organic matter provides strong binding sites that immobilize zinc, reducing its bioavailability and mobility.
The sorption of zinc is highly pH-dependent. Sorption generally increases with increasing pH. Conversely, a decrease in pH to 6 or less can lead to the release of previously sorbed zinc back into the soil solution. The sorption process for zinc is typically rapid, often reaching equilibrium within a few hours. In aquatic systems, this rapid uptake by suspended sediments is a key process that removes zinc from the water column, leading to its accumulation in bottom sediments.
Biodegradation Pathways and Mechanisms
Microbial Degradation of the 2,4-Dichlorophenoxyacetate (B1228070) Moiety in Aqueous and Soil Systems
The breakdown of 2,4-dichlorophenoxyacetate (2,4-D) is a well-documented process driven by various microorganisms. nih.govnih.gov The ability to mineralize 2,4-D is widespread in microbial communities globally. nih.gov Decomposition is primarily the result of microbial action, with both aerobic and anaerobic pathways playing significant roles, although anaerobic degradation is typically slower. juniperpublishers.com
Under aerobic conditions, the biodegradation of 2,4-D is a multi-step enzymatic process that has been extensively characterized, particularly in bacteria like Cupriavidus necator JMP134. nih.govresearchgate.net The pathway is primarily encoded by the tfd genes, which orchestrate a series of catabolic reactions. nih.gov
The process generally initiates with the cleavage of the ether linkage. This is followed by the hydroxylation of the aromatic ring, subsequent ring cleavage, and finally, the funneling of the resulting intermediates into the tricarboxylic acid (TCA) cycle. nih.gov
Key enzymatic steps in the aerobic degradation pathway are detailed below:
| Enzyme | Gene | Reaction Catalyzed | Product |
|---|---|---|---|
| α-ketoglutarate-dependent 2,4-D dioxygenase | tfdA | Removal of the acetate (B1210297) side chain from 2,4-D | 2,4-Dichlorophenol (B122985) (2,4-DCP) |
| 2,4-DCP hydroxylase | tfdB | Hydroxylation of 2,4-DCP | Dichlorocatechol |
| Chlorocatechol 1,2-dioxygenase | tfdC | Ortho cleavage of the dichlorocatechol ring | 2,4-Dichloro-cis,cis-muconate |
| Chloromuconate cycloisomerase | tfdD | Conversion of 2,4-dichloro-cis,cis-muconate | 2-Chlorodienelactone |
| Chlorodienelactone hydrolase | tfdE | Conversion of 2-chlorodienelactone | 2-Chloromaleylacetate |
| Chloromaleylacetate reductase / Maleylacetate reductase | tfdF | Conversion of 2-chloromaleylacetate to intermediates for the TCA cycle | 3-Oxoadepate |
Data sourced from Kumar et al., 2016. nih.gov
In anoxic environments such as saturated soils, sediments, and groundwater, the degradation of 2,4-D proceeds through anaerobic pathways, although the enzymatic details are less understood than their aerobic counterparts. researchgate.netnih.gov This process is significantly slower than aerobic degradation, with half-lives potentially extending from 41 to 333 days. nih.govcdc.gov
Anaerobic breakdown has been observed under various redox conditions, including denitrifying, sulfate-reducing, iron-reducing, and methanogenic conditions. nih.govnih.govrsdjournal.org Studies have shown that methanogenic environments may provide the most favorable conditions for complete degradation. rsdjournal.org
A common anaerobic pathway involves the reductive removal of the side-chain, followed by dechlorination. researchgate.netnih.gov For instance, Thauera sp. strain DKT, under denitrifying conditions, transforms 2,4-D into 2,4-dichlorophenol (2,4-DCP). This is followed by the sequential removal of chlorine atoms to produce 4-chlorophenol (4-CP), 2-chlorophenol (2-CP), and finally phenol, before the aromatic ring is cleaved. researchgate.netnih.gov In some methanogenic cultures, 4-CP has been observed as a terminal product. nih.gov
A wide array of microorganisms, including both bacteria and fungi, are capable of degrading 2,4-D. nih.gov Effective bioremediation often relies on the synergistic actions of diverse microbial consortia rather than single strains. Genera such as Cupriavidus, Pseudomonas, Sphingomonas, Achromobacter, Bradyrhizobium, Mortierella, and Umbelopsis have been identified as key players in the degradation process. nih.govfrontiersin.org
The composition and adaptation of the microbial community are crucial for efficient degradation. frontiersin.org Soils with a history of exposure to phenoxy herbicides often harbor enriched populations of degraders. frontiersin.org In some environments, the transformation of 2,4-D may occur through co-metabolism, where the compound is degraded by enzymes involved in the metabolism of other substrates. nih.gov
Influence of Environmental Factors on Biodegradation Kinetics
The rate at which microorganisms degrade the 2,4-dichlorophenoxyacetate moiety is highly dependent on a range of environmental conditions. juniperpublishers.comnih.gov
| Factor | Influence on Degradation Rate | Notes |
|---|---|---|
| Temperature | Increases with temperature to an optimum, then decreases. | Optimal degradation for some bacteria occurs between 30°C and 40°C. indianecologicalsociety.com Higher temperatures can accelerate degradation rates. researchgate.net |
| pH | Highly sensitive; degradation is typically favored under neutral to slightly acidic conditions. | Optimal growth and degradation for certain strains have been observed around pH 6.0-6.5. indianecologicalsociety.comscialert.net Strongly acidic conditions can inhibit microbial activity. indianecologicalsociety.com |
| Moisture/Water Potential | Degradation rates increase with higher water potential. | Low water potential (dry conditions) can significantly slow down microbial breakdown. juniperpublishers.com |
| Oxygen Availability | Aerobic degradation is significantly faster than anaerobic degradation. | The half-life of 2,4-D is much shorter in aerobic soils (e.g., ~6-10 days) compared to anoxic aquatic environments (e.g., 41-333 days). juniperpublishers.comnih.gov |
| Co-substrates | The presence of other carbon sources can enhance degradation rates. | Supplementation with substrates like glucose, acetate, or humate can increase the rate of anaerobic degradation. nih.gov |
Formation of Non-Extractable Residues during Biodegradation
During the biodegradation of pesticides like 2,4-D in soil, a portion of the parent compound and its metabolites can become strongly bound to the soil matrix, forming non-extractable residues (NER). dtu.dk These residues cannot be recovered using conventional solvent extraction methods. nih.gov
The formation of NER is a key process influencing the long-term environmental fate of the chemical. NER can be classified into three types: dtu.dk
Type I (Sequestered): The original compound or its metabolites are physically entrapped within the soil's organic matter. These residues pose a potential risk as they can be released over time. dtu.dk
Type II (Covalently Bound): Residues are chemically bonded to the soil matrix, making their release less likely. dtu.dk
Type III (Biogenic): The labeled carbon from the pesticide is incorporated into the biomass of microorganisms during metabolic processes. These "bioNER" are considered part of the natural carbon cycle and pose no risk. dtu.dk
The formation of significant amounts of NER can complicate the assessment of a compound's persistence, as the sequestration into these bound forms can be mistaken for complete degradation. dtu.dk
Zinc's General Influence on Environmental Microbial Activity
While the 2,4-D moiety undergoes biodegradation, the zinc cation (Zn²⁺) is a metal and does not biodegrade. However, its presence in the soil can significantly influence the microbial communities responsible for decomposition. Zinc is an essential micronutrient for microorganisms, serving as a cofactor for many enzymes. nih.gov
The effect of zinc on microbial activity is concentration-dependent. iosrjournals.org
Low Concentrations: Can be beneficial and may enhance microbial activity.
The bioavailability and toxicity of zinc are also influenced by soil properties, particularly pH. oup.comum.edu.mt In soils with high pH, zinc is less available and therefore its potential inhibitory effects on microbial activity may be reduced. um.edu.mt Conversely, microbial communities in soils with low background levels of zinc may be more sensitive to a sudden increase in zinc concentration. oup.com
Advanced Analytical Strategies for Detection and Quantification
Chromatographic Techniques for Separation and Analysis
Chromatographic methods are paramount for the separation and quantification of the 2,4-dichlorophenoxyacetate (B1228070) (2,4-D) ligand, particularly in complex environmental and biological samples. These techniques offer high resolution and sensitivity, allowing for the precise measurement of the herbicide component.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of 2,4-D without the need for derivatization. The method typically involves a reversed-phase column (such as a C18 column) and a UV detector. deswater.comsemanticscholar.org The mobile phase is often a mixture of an aqueous acidic solution and an organic solvent like acetonitrile (B52724) or methanol (B129727), which ensures that the acidic herbicide is in its protonated form for good chromatographic retention and peak shape. deswater.com A study developed a salting-out assisted liquid-liquid extraction (SALLE) method for pre-concentration of 2,4-D from water samples before HPLC-UV analysis. bohrium.com This method achieved a high extraction efficiency of 99.69% and a very low limit of detection (LOD) of 0.004 µg/L. bohrium.com Detection is commonly performed at wavelengths around 230 nm or 280 nm, where the phenoxyacetic acid moiety exhibits strong absorbance. semanticscholar.org
Table 1: Examples of HPLC Methods for 2,4-D Analysis
| Parameter | Method 1 bohrium.com | Method 2 semanticscholar.org |
|---|---|---|
| Technique | Salting-Out Assisted LLE, HPLC-UV | Solid Phase Extraction, HPLC-DAD |
| Column | C18 | Not Specified |
| Detector | UV | Diode Array Detector (DAD) |
| Detection Wavelength | 283 nm | 230 nm and 280 nm |
| Sample Matrix | Water | Water, Soil, Sediment |
| Limit of Detection (LOD) | 0.004 µg/L | Not Specified |
| Limit of Quantification (LOQ) | 0.01 µg/L | Not Specified |
| Linear Range | 0.01–50 µg/L | 0.25–80 mg/L |
| Recovery | 95.98–115% | Not Specified |
Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds. Since 2,4-D is a carboxylic acid with low volatility, a derivatization step is necessary to convert it into a more volatile ester form, typically a methyl ester or a pentafluorobenzyl ester. nih.govspringernature.com This conversion is often achieved using reagents like diazomethane (B1218177) or boron trichloride/2-chloroethanol. nih.gov The resulting ester is then analyzed by GC.
The Electron Capture Detector (ECD) is highly sensitive to halogenated compounds, making it exceptionally well-suited for detecting the derivatized 2,4-D, which contains two chlorine atoms. nih.govspringernature.com This selectivity allows for very low detection limits. epa.gov For unambiguous identification and confirmation, GC coupled with Mass Spectrometry (GC-MS) is employed. nih.govepa.gov The mass spectrometer provides structural information based on the fragmentation pattern of the derivatized analyte, ensuring high confidence in the identification. nih.gov In one method, recoveries of 2,4-D as its 2-chloroethyl ester from various fortified commodities were reported to be 91%. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), has become the method of choice for the analysis of phenoxy herbicides like 2,4-D. econference.io This technique combines the excellent separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. A significant advantage of LC-MS/MS is that it often allows for the direct analysis of 2,4-D in its acidic form without derivatization. econference.ioresearchgate.net
Analysis is typically performed using a reversed-phase column and a mobile phase containing a weak acid, such as formic acid, to control the ionization of the analyte. nih.gov Electrospray ionization (ESI) in negative ion mode is commonly used, as it efficiently generates the deprotonated molecule [M-H]⁻ of 2,4-D. econference.iobac-lac.gc.ca The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the target analyte, providing exceptional selectivity and minimizing matrix interferences. econference.io This approach yields very low limits of detection, often in the nanogram-per-liter (ng/L) range, making it suitable for trace residue analysis in complex matrices like water, soil, and food. bac-lac.gc.canih.gov For instance, a method for analyzing phenoxy acid herbicides in carrots and apples reported mean recoveries between 70-92% with limits of quantification as low as 0.05 ng/g for some compounds. nih.gov
Table 2: Performance of an LC-MS/MS Method for Phenoxy Acid Herbicides nih.gov
| Analyte | Matrix | Spiked Levels (mg/kg) | Mean Recovery (%) | RSD (%) |
|---|---|---|---|---|
| 2,4-D | Apples | 0.05 | 70 | 15 |
| 0.5 | 82 | 10 | ||
| Carrots | 0.05 | 72 | 12 | |
| 0.5 | 85 | 8 | ||
| MCPA | Apples | 0.05 | 75 | 11 |
| 0.5 | 88 | 7 | ||
| Carrots | 0.05 | 78 | 9 |
Spectrophotometric Methods for Zinc(II) Complex Quantification
Spectrophotometry offers a simple, cost-effective, and rapid method for quantifying metal ions, including zinc(II). These methods are based on the formation of a colored complex between the metal ion and a specific chromogenic reagent (a ligand). The intensity of the color, measured as absorbance at a specific wavelength (λmax), is directly proportional to the concentration of the metal ion, following the Beer-Lambert law.
Several reagents have been developed for the spectrophotometric determination of zinc(II). For example, murexide (B42330) forms a complex with Zn(II) at pH 7 with a maximum absorbance at 450 nm, allowing for quantification in the range of 0.2-2.0 ppm. pcbiochemres.compcbiochemres.com Another reagent, 2-benzoylpyridine (B47108) thiosemicarbazone (BPT), forms a yellow-colored complex with Zn(II) at pH 6.0 with a λmax at 430 nm, with a linear range of 0.26-2.61 µg/ml. jocpr.com The choice of reagent and reaction conditions, such as pH, is critical to ensure selectivity and sensitivity, especially in the presence of other potentially interfering metal ions. chemrevlett.com
Table 3: Comparison of Spectrophotometric Reagents for Zinc(II) Determination
| Reagent | pH | λmax (nm) | Linear Range | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |
|---|---|---|---|---|
| Murexide pcbiochemres.com | 7.0 | 450 | 0.2–2.0 ppm | 1.95 x 10⁴ |
| 2-Benzoylpyridine thiosemicarbazone (BPT) jocpr.com | 6.0 | 430 | 0.26–2.61 µg/mL | 1.8 x 10⁴ |
| 2-hydroxy-N'-(1-(pyridin-2-yl)ethylidene) benzohydrazide (B10538) (HPEBH) researchgate.net | 5.0 | 351 | 0.653–6.53 µg/mL | 6.27 x 10⁴ |
| [4-amino-5-hydroxy-6-[(5-methyl-2-pyridyl)azo]-3-sulfo-1-naphthyl]sulfonyloxysodium (HR) chemrevlett.com | 6.5 | 565 | 1.0–18.0 ppm | 4.2 x 10⁴ |
Atomic Spectrometry Techniques for Zinc Quantification (e.g., AAS, ICP-MS, ICP-OES)
For highly sensitive and accurate quantification of the zinc content in Zinc bis((2,4-dichlorophenoxy)acetate), atomic spectrometry techniques are the gold standard. These methods measure the total zinc concentration, irrespective of its chemical form.
Atomic Absorption Spectrometry (AAS) is a robust and widely used technique for determining zinc concentrations. olympianwatertesting.com In Flame AAS (FAAS), the sample is aspirated into a flame (typically air-acetylene), where it is atomized. nemi.gov A light beam from a zinc hollow-cathode lamp is passed through the flame, and the amount of light absorbed by the ground-state zinc atoms is measured. oiv.int Graphite (B72142) Furnace AAS (GFAAS) offers significantly lower detection limits by atomizing the sample in an electrically heated graphite tube. nemi.gov GFAAS is suitable for trace and ultra-trace analysis of zinc in samples with low concentrations. nemi.gov
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are even more powerful techniques. In both methods, the sample is introduced into a high-temperature argon plasma (around 6,000-10,000 K), which desolvates, atomizes, and ionizes the atoms. In ICP-OES, the concentration is determined by measuring the intensity of the characteristic light emitted by the excited zinc atoms and ions as they relax to a lower energy state. In ICP-MS, the ions generated in the plasma are introduced into a mass spectrometer, which separates them based on their mass-to-charge ratio. ICP-MS is renowned for its exceptionally low detection limits (often parts-per-trillion), high selectivity, and ability to perform isotopic analysis.
Table 4: Typical Performance of Atomic Spectrometry Techniques for Zinc Analysis
| Technique | Typical Detection Limit | Key Advantages | Key Disadvantages |
|---|---|---|---|
| Flame AAS (FAAS) nemi.gov | 1-10 µg/L | Robust, relatively low cost, simple operation | Moderate sensitivity, potential for chemical interferences |
| Graphite Furnace AAS (GFAAS) nemi.gov | 0.01-0.1 µg/L | High sensitivity, small sample volume required | Slower analysis time, more susceptible to matrix effects |
| ICP-OES | 0.1-1 µg/L | Multi-element capability, wide linear range, fewer chemical interferences | Higher instrument cost than AAS, spectral interferences can occur |
| ICP-MS olympianwatertesting.com | 0.001-0.01 µg/L | Extremely high sensitivity, multi-element and isotopic capability | Highest instrument cost, complex instrumentation, isobaric interferences |
Emerging Biosensor and Nanoparticle-Mediated Detection Approaches for Related Pesticides
Recent research has focused on developing rapid, portable, and highly sensitive detection methods for pesticides like 2,4-D, moving beyond traditional laboratory-based instrumentation. Biosensors and nanoparticle-based sensors are at the forefront of this innovation.
Biosensors utilize a biological recognition element (e.g., enzyme, antibody, or whole cell) coupled with a transducer to generate a measurable signal upon interaction with the target analyte. tandfonline.com Amperometric biosensors have been developed using immobilized Pseudomonas putida cells, which degrade 2,4-D, with the sensor measuring changes in current. tandfonline.com Other approaches include genetically engineered whole-cell biosensors that produce a detectable signal, such as sulfatase activity, in the presence of 2,4-D, achieving detection limits in the micromolar range. nih.gov Electrochemical biosensors based on the interaction of 2,4-D with DNA immobilized on an electrode have also been reported, with detection limits of 2.85 µg/mL. nih.gov
Nanoparticle-mediated detection leverages the unique optical and catalytic properties of nanomaterials to create sensitive assays. nih.gov For instance, palladium-platinum nanoparticles have been used to catalyze a color-changing reaction in the presence of herbicides, enabling visual or spectrophotometric detection. labmanager.com This technology has been incorporated into field-portable units and low-cost paper strips that can be read with a smartphone. labmanager.comazosensors.com Other strategies involve ZIF-67-modified magnetic nanoparticles for the extraction and pre-concentration of phenoxy herbicides from samples, achieving limits of detection as low as 0.014 µg L⁻¹. rsc.org These emerging methods show great promise for in-field screening and rapid monitoring of pesticide contamination. mdpi.comfarms.com
Terahertz (THz) Spectroscopy for Molecular Identification
Terahertz (THz) time-domain spectroscopy (THz-TDS) has emerged as a powerful non-invasive technique for the qualitative and quantitative analysis of various molecules, including the components of Zinc bis((2,4-dichlorophenoxy)acetate). mdpi.com This technology operates in the frequency range between microwaves and infrared light (0.1–10 THz), which corresponds to the low-frequency vibrational modes of molecular lattices and intermolecular bonds. usst.edu.cnfrontiersin.org These spectral features are highly specific to a molecule's crystalline structure and conformation, providing a unique "fingerprint" that allows for unambiguous identification. frontiersin.org
For the analysis of Zinc bis((2,4-dichlorophenoxy)acetate), the THz spectrum is primarily influenced by its organic ligand, 2,4-Dichlorophenoxyacetic acid (2,4-D). Research has successfully identified the characteristic absorption peaks of 2,4-D using THz-TDS. mdpi.comnih.gov Experimental studies have pinpointed distinct absorption peaks at approximately 1.36 THz, 1.60 THz, and 2.38 THz. mdpi.comresearchgate.net The peak at 1.36 THz is often noted for its strong absorption characteristic, making it a primary candidate for quantitative analysis. mdpi.comresearchgate.net
To elucidate the origins of these spectral fingerprints, Density Functional Theory (DFT) is employed. nih.govresearchgate.net DFT calculations simulate the molecular geometry and vibrational frequencies, providing a theoretical spectrum that can be compared with experimental results. mdpi.com This combination of experimental data and theoretical modeling confirms that the observed peaks correspond to specific collective vibrational modes within the molecule, solidifying the identification. mdpi.comnih.gov The strong correlation between the experimental and DFT-calculated spectra provides high confidence in the molecular identification. mdpi.com
| Experimental Peak (THz) | Theoretically Simulated Peak (THz) | Notes |
|---|---|---|
| 1.35 - 1.36 | 1.35 | Strongest absorption peak, often used for quantitative analysis. mdpi.com |
| 1.60 | 1.60 | Distinct characteristic peak. mdpi.com |
| 2.37 - 2.38 | 2.37 | Distinct characteristic peak. mdpi.comnih.gov |
| 3.00 | 3.00 | Additional peak identified by DFT simulation. nih.gov |
Validation and Quality Control in Analytical Method Development
The development of a reliable analytical method for the quantification of Zinc bis((2,4-dichlorophenoxy)acetate) is contingent upon a rigorous validation process to ensure its suitability for the intended purpose. ijirt.orgijprajournal.com Method validation demonstrates that the analytical procedure is accurate, precise, and specific for the analyte . ijirt.orgnih.gov This process adheres to guidelines set by international bodies like the ICH. nih.gov The core parameters evaluated during method validation are critical for ensuring data quality in routine analysis and quality control. eurl-pesticides.eu
Key Validation Parameters:
Specificity: This ensures that the analytical signal is solely from the analyte of interest, without interference from other components such as impurities, degradation products, or matrix components. ijprajournal.comnih.gov Chromatographic methods, like HPLC, are validated by showing that the analyte peak is well-resolved and that blank samples are free of interfering signals at the analyte's retention time. nih.gov
Linearity: Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. ijprajournal.com This is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (r²) of the calibration curve, which should ideally be ≥0.999. nih.gov
Accuracy: Accuracy reflects the closeness of the test results to the true value. It is often determined through recovery studies, where a known amount of the analyte is added to a sample matrix (spiking) and the percentage recovered is calculated. nih.gov Acceptable recovery rates generally fall within a range of 80% to 120%, depending on the analyte concentration. nih.gov
Precision: Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is assessed at two levels:
Repeatability (Intra-day precision): Analysis over a short interval under the same conditions. nih.gov
Intermediate Precision (Inter-day precision): Analysis within the same laboratory but on different days, with different analysts, or on different equipment. nih.gov A low %RSD value is indicative of a precise method.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. ijprajournal.com The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. ijprajournal.comnih.gov These are often calculated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve. ijprajournal.comnih.gov
Quality control (QC) in an analytical laboratory involves the routine use of validated methods and the analysis of QC samples to verify the performance of the analytical system. eurl-pesticides.eu This includes running calibration standards and QC samples at various concentrations (e.g., low, medium, and high) with each batch of test samples to ensure the results remain reliable over time. eurl-pesticides.eu
| Parameter | Description | Common Acceptance Criteria |
|---|---|---|
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | No interference at the analyte's retention time or signal. |
| Linearity | Proportionality of the signal to the analyte concentration. | Correlation Coefficient (r²) ≥ 0.999. |
| Accuracy | Closeness of results to the true value, assessed by recovery. | Recovery typically within 80-120%. |
| Precision | Agreement among repeated measurements, expressed as %RSD. | %RSD values typically ≤ 2%. |
| Limit of Detection (LOD) | Lowest concentration that can be detected. | Signal-to-Noise Ratio ≥ 3:1. |
| Limit of Quantification (LOQ) | Lowest concentration that can be accurately quantified. | Signal-to-Noise Ratio ≥ 10:1. |
Comparative Coordination Chemistry and Structure Reactivity Relationships
Comparison with Other Divalent Metal Phenoxyacetate (B1228835) Complexes (e.g., Cd(II), Co(II), Ni(II), Mn(II), Cu(II), Hg(II), Mg(II), Lanthanoids)
The interaction of the (2,4-dichlorophenoxy)acetate anion with various divalent metal ions reveals fundamental principles of coordination chemistry, where the properties of the central metal ion significantly influence the structural outcome.
The geometry of metal phenoxyacetate complexes is highly dependent on the electronic configuration and ionic radius of the central divalent metal ion. A prime example is the comparison between Zinc(II) and Copper(II) complexes. Due to its d¹⁰ electronic configuration, Zn(II) exhibits no ligand field stabilization energy and displays significant stereochemical flexibility, readily forming tetrahedral, square pyramidal, trigonal bipyramidal, and octahedral geometries. nih.govresearchgate.netmdpi.com This allows it to adapt to the steric and electronic demands of the ligands. In contrast, Cu(II) has a d⁹ configuration and is subject to the Jahn-Teller effect, which typically results in distorted geometries like elongated octahedral or square pyramidal structures to remove electronic degeneracy. nih.govnih.gov
The coordination number and preferred geometry are influenced by a combination of the metal ion's properties and the ligand's characteristics. nih.govlibretexts.org For instance, first-row transition metals like Co(II) and Ni(II) often form six-coordinate, pseudo-octahedral complexes. nih.gov The specific conformation of the phenoxyacetate ligand—whether it acts as a monodentate, bidentate chelating, or bridging ligand—is also directed by the metal center. Larger ions, such as Cd(II) or lanthanoids, can accommodate higher coordination numbers, potentially leading to more complex, polymeric structures with multiple bridging ligands. The structural diversity observed in coordination polymers highlights the pivotal influence of the metal center on the final architecture. mdpi.comresearchgate.net
The table below summarizes the typical coordination geometries for various divalent metal ions, which influences the structures of their corresponding phenoxyacetate complexes.
| Metal Ion | d-electron Configuration | Typical Coordination Geometries | Notes |
| Zn(II) | d¹⁰ | Tetrahedral, Octahedral, Square Pyramidal | Highly flexible due to lack of ligand field stabilization energy. mdpi.comsemanticscholar.org |
| Cu(II) | d⁹ | Distorted Octahedral, Square Pyramidal | Subject to Jahn-Teller distortion. nih.govnih.gov |
| Ni(II) | d⁸ | Octahedral, Square Planar | Often forms pseudo-octahedral complexes. nih.gov |
| Co(II) | d⁷ | Octahedral, Tetrahedral | Geometry can be sensitive to ligand field strength. nih.gov |
| Cd(II) | d¹⁰ | Octahedral, Pentagonal Bipyramidal | Larger ionic radius can lead to higher coordination numbers. mdpi.com |
The thermal stability and decomposition pathway of metal phenoxyacetate complexes are directly linked to the identity of the metal ion. Generally, the decomposition process for hydrated complexes begins with a dehydration step, followed by the breakdown of the organic ligand at higher temperatures. The final solid-state product depends on the metal's reactivity and the decomposition atmosphere (e.g., air or an inert gas).
Structural and Spectroscopic Comparison with Related Zinc(II) Carboxylate Complexes
The structure of zinc bis((2,4-dichlorophenoxy)acetate) can be contextualized by comparing it with other Zinc(II) carboxylate complexes. Zinc(II) is known to form a wide array of structures, from simple mononuclear species to intricate coordination polymers, depending on the nature of the carboxylate and any ancillary ligands present. researchgate.netmdpi.com
Infrared (IR) spectroscopy is a powerful tool for probing the coordination mode of the carboxylate group. The key spectral region involves the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations. The difference between these two frequencies, Δν = νₐₛ(COO⁻) - νₛ(COO⁻), is diagnostic of the carboxylate's binding mode.
Monodentate: A large separation (Δν > 200 cm⁻¹) suggests a monodentate coordination, as the two C-O bonds are no longer equivalent. researchgate.net
Bidentate Chelating: A small separation (Δν < 110 cm⁻¹) indicates a bidentate chelating mode.
Bidentate Bridging: An intermediate separation (Δν ≈ 140-200 cm⁻¹) is characteristic of a bridging coordination mode. researchgate.net
By comparing the IR spectrum of zinc bis((2,4-dichlorophenoxy)acetate) with other structurally characterized zinc carboxylates, its coordination can be inferred. For example, in the dimeric structure of tetraaquabis(2,4-dichlorophenoxyacetato)zinc(II) diaquabis(2,4-dichlorophenoxyacetato)zinc(II), the 2,4-D ligands coordinate as unidentate ligands to both an octahedral and a tetrahedral zinc center. researchgate.net This contrasts with other zinc carboxylate systems where bridging carboxylates lead to the formation of one-, two-, or three-dimensional coordination polymers. researchgate.netmdpi.com
| Coordination Mode | Δν = νₐₛ(COO⁻) - νₛ(COO⁻) | Structural Implication |
| Ionic | ~140-170 cm⁻¹ | Free carboxylate anion |
| Monodentate | > 200 cm⁻¹ | One oxygen atom coordinated to Zn(II) |
| Bidentate Chelating | < 110 cm⁻¹ | Both oxygen atoms coordinated to the same Zn(II) |
| Bidentate Bridging | ~140-200 cm⁻¹ | Oxygen atoms coordinate to two different Zn(II) ions |
Impact of Ligand Substituents on Electronic Structure and Reactivity
Substituents on the organic ligand can profoundly alter the electronic properties and reactivity of the resulting metal complex. rsc.org In zinc bis((2,4-dichlorophenoxy)acetate), the two chlorine atoms on the phenyl ring are electron-withdrawing groups. These substituents decrease the electron density on the phenoxy ring and, through inductive effects, reduce the basicity (pKa) of the carboxylic acid group.
This electronic modification has several consequences:
Metal-Ligand Bond Strength: A less basic carboxylate group generally forms a weaker coordinate bond with the Lewis acidic Zn(II) center.
Redox Potential: While Zn(II) is redox-inactive, in complexes with redox-active metals, electron-withdrawing substituents on the ligand make the metal center more electron-poor, thus increasing its reduction potential. nih.gov
Reactivity: The electronic nature of the ligand can influence the catalytic activity or chemical reactivity of the complex. For other metal systems, tuning the electronic properties of the ligand by changing substituents is a common strategy to optimize reactivity for processes like C-H bond activation or polymerization. nih.gov
Zinc Coordination with Other Auxin-Derived Ligands (e.g., 2-(2,4-dichlorophenoxy)propionic acid)
Comparing the coordination of zinc with 2,4-dichlorophenoxyacetic acid (2,4-D) and its close relative, 2-(2,4-dichlorophenoxy)propionic acid (2,4-DP or Dichlorprop), reveals the impact of subtle structural changes in the ligand. The primary difference between these two ligands is the presence of a methyl group on the alpha-carbon of the propionic acid side chain in 2,4-DP.
This seemingly minor addition introduces significant steric hindrance near the carboxylate coordinating group. This increased steric bulk can influence the coordination mode of the ligand and the stoichiometry of the resulting complex. For instance, a study that prepared and characterized zinc complexes with both 2,4-D and 2,4-DP found different formulas for the resulting solid complexes, highlighting this influence. researchgate.net The steric demands of the 2,4-DP ligand might favor lower coordination numbers or prevent the formation of certain bridged polymeric structures that might be accessible to the less hindered 2,4-D ligand. These differences in solid-state structure can, in turn, affect properties such as solubility and thermal stability. researchgate.net
Future Research Directions
Advanced Spectroscopic Techniques for In-Situ Studies
Future research would benefit significantly from the application of advanced spectroscopic techniques to study Zinc bis((2,4-dichlorophenoxy)acetate) directly within environmental or simulated biological systems. In-situ monitoring provides real-time data on transformation and interaction processes without the need for sample extraction, which can alter chemical species. acs.orgrsc.org
Techniques such as Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy and Raman spectroscopy are powerful for probing the coordination environment of the zinc(II) ion and the vibrational modes of the dichlorophenoxyacetate ligands. acs.orgdntb.gov.ua These methods can be employed to monitor the stability of the complex under varying conditions, such as pH and ionic strength, and to detect the formation of new species as the complex degrades or interacts with other molecules. acs.org Furthermore, in-situ mass spectrometry could be adapted to monitor gas-phase reactions or volatile degradation products in real-time. researchgate.net The development of portable spectroscopic devices also opens the possibility for field studies, providing more environmentally relevant data. dntb.gov.ua
Another promising avenue is the use of synchrotron-based X-ray absorption spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). These techniques can provide detailed information on the local coordination geometry and bonding environment of the zinc atom in non-crystalline samples, such as soils and aqueous solutions. This would allow for direct observation of changes in zinc speciation as the compound interacts with environmental components.
Table 1: Potential In-Situ Spectroscopic Applications
| Spectroscopic Technique | Potential Application for Zinc bis((2,4-dichlorophenoxy)acetate) | Information Gained |
|---|---|---|
| ATR-FTIR/Raman Spectroscopy | Real-time monitoring in aqueous solutions or on mineral surfaces. | Changes in ligand coordination, identification of degradation products, reaction kinetics. |
| X-ray Absorption Spectroscopy (XAS) | Speciation analysis in soil, sediment, or biological media. | Zinc coordination number, bond distances, identity of neighboring atoms. |
| In-Situ Mass Spectrometry | Monitoring reactions in simulated atmospheric conditions. | Detection of volatile degradation products, reaction pathway elucidation. researchgate.net |
| Differential Absorption Spectroscopy | Dynamic monitoring of photodegradation in aqueous systems. | Real-time concentration changes, quantum yields, kinetic data. rsc.org |
Elucidation of Complex Degradation Pathways in Diverse Environmental Matrices
While the degradation of the parent herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) is relatively well-studied, the influence of the zinc center on these pathways is not fully understood. wikipedia.orgindianecologicalsociety.com The coordination to a metal ion could alter the electronic structure of the phenoxyacetate (B1228835) ligand, potentially affecting its susceptibility to microbial or photochemical degradation. Future research should focus on delineating the complete degradation pathways of the zinc complex in various environmental compartments, including soil, water, and sediment. nih.govresearchgate.net
Studies should aim to identify the array of transformation products, which may include not only the known metabolites of 2,4-D, such as 2,4-dichlorophenol (B122985) (DCP), but also novel metal-containing intermediates. nih.govresearchgate.net The environmental conditions, such as the presence of different microbial communities, pH, organic matter content, and sunlight intensity, are known to influence degradation rates and pathways. indianecologicalsociety.comnih.gov Controlled laboratory experiments using diverse soil types and water compositions are necessary to systematically investigate the impact of these variables.
Development of Novel Computational Models for Predicting Environmental Fate and Transformation
Computational modeling offers a powerful tool to predict the environmental behavior of chemical compounds, reducing the need for extensive and costly experimental studies. nih.gov Future research should focus on developing and validating novel computational models specifically for Zinc bis((2,4-dichlorophenoxy)acetate). These models could integrate quantum chemical calculations (e.g., Density Functional Theory, DFT) with larger-scale environmental fate models.
DFT can be used to calculate the molecular properties of the complex, such as bond energies, charge distributions, and reaction energetics, providing insights into its stability and reactivity. nih.gov This information can then be used to parameterize quantitative structure-activity relationship (QSAR) models and physiologically based pharmacokinetic (PBPK) models to predict its sorption, transport, and transformation in the environment. nih.gov Computer-aided drug design (CADD) approaches, which are used to screen for ligand-receptor interactions, could be adapted to predict the binding of the zinc complex to environmental components like soil minerals or organic matter. mdpi.com Models like GILDES, used for simulating atmospheric corrosion of zinc, could also be adapted to predict the transformation of the complex under various atmospheric conditions. researchgate.net
Table 2: Computational Modeling Approaches
| Modeling Technique | Objective | Key Parameters |
|---|---|---|
| Density Functional Theory (DFT) | Elucidate molecular structure, stability, and reactivity. | Geometric parameters, electronic properties, reaction energies. |
| QSAR Models | Predict environmental properties (e.g., soil sorption, biodegradability). | Molecular descriptors derived from structure. |
| Fate and Transport Models | Simulate movement and persistence in soil and water. | Sorption coefficients, degradation rates, hydrological data. nih.gov |
| Molecular Docking | Predict interactions with environmental macromolecules (e.g., enzymes, humic substances). | Binding affinity, interaction energies, conformational changes. mdpi.com |
Exploration of Self-Assembly and Supramolecular Architectures
The field of supramolecular chemistry, which studies chemical systems composed of multiple molecules, offers a framework for investigating the non-covalent interactions that govern the behavior of Zinc bis((2,4-dichlorophenoxy)acetate). rsc.org The zinc(II) ion, with its flexible coordination geometry, and the carboxylate ligands can participate in the formation of higher-order structures through self-assembly. mdpi.com
Future research could explore how this compound forms supramolecular assemblies, such as coordination polymers or discrete polynuclear complexes, under various conditions (e.g., in different solvents or in the presence of co-ligands). mdpi.comrsc.org Understanding these self-assembly processes is crucial as the resulting architecture can influence the compound's solubility, stability, and reactivity. Techniques such as single-crystal X-ray diffraction, small-angle X-ray scattering (SAXS), and various microscopic methods can be used to characterize these supramolecular structures. The investigation of bio-inspired zinc-containing assemblies could also provide insights into potential interactions and functions. researchgate.net
Investigation of Zinc(II) Dichlorophenoxyacetate Interactions with Model Biological Ligands
To understand the molecular-level interactions that may occur if this compound enters biological systems, it is essential to study its chemistry with model biological ligands. This research should be conducted at a strictly chemical and molecular level, avoiding whole-organism or cellular-level biological effect studies. The focus is on the coordination chemistry of the zinc complex. nih.govkcl.ac.uk
Model ligands could include amino acids (e.g., histidine, cysteine, aspartate, glutamate), which have side chains known to coordinate with zinc(II) ions in metalloproteins. nih.govmdpi.comacs.org Other important targets for study include components of nucleotides (like ATP) and simple peptides. nih.gov Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Isothermal Titration Calorimetry (ITC), and mass spectrometry can be used to determine the binding affinities, stoichiometry, and coordination modes of these interactions. nih.gov Such studies would reveal whether the dichlorophenoxyacetate ligand is displaced by the biological ligand and would provide fundamental data on the thermodynamic and kinetic stability of the complex in the presence of competing biological chelators. kcl.ac.uk
Synthesis of Isotopic Variants for Mechanistic Tracing Studies
The synthesis of isotopically labeled Zinc bis((2,4-dichlorophenoxy)acetate) would be a powerful tool for unambiguously tracing its fate and transformation pathways in complex systems. iaea.orgnih.gov Isotopic tracers allow for highly sensitive and specific detection of the compound and its metabolites, distinguishing them from naturally occurring background levels of the elements. scielo.bracs.orgnih.gov
Future work could involve synthesizing the complex with stable isotopes such as Carbon-13 (¹³C) in the aromatic rings or the acetate (B1210297) backbone of the ligand, or by using enriched stable isotopes of zinc (e.g., ⁶⁷Zn or ⁶⁸Zn). nih.govresearchgate.net These labeled compounds could then be used in degradation and transport studies. researchgate.net By analyzing the isotopic composition of the parent compound and its transformation products using techniques like gas or liquid chromatography coupled with isotope ratio mass spectrometry (IRMS), researchers can quantify degradation rates, identify bond cleavage sites, and elucidate reaction mechanisms with high precision. nih.govcopernicus.org This approach has proven invaluable for understanding the environmental behavior of other pesticides and metal-containing compounds. iaea.orgscielo.br
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
